1-Ethyl-3-methylimidazolium dicyanamide

Vue d'ensemble

Description

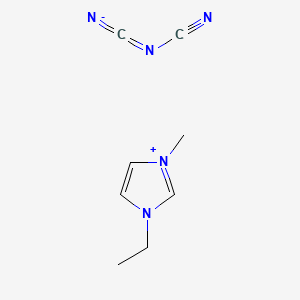

1-Ethyl-3-methylimidazolium dicyanamide is an ionic liquid that has garnered significant attention due to its unique properties and potential applications. This compound consists of a 1-ethyl-3-methylimidazolium cation and a dicyanamide anion. It is known for its low volatility, high thermal stability, and excellent solubility in water and organic solvents .

Méthodes De Préparation

The synthesis of 1-ethyl-3-methylimidazolium dicyanamide typically involves a two-step process:

Formation of 1-ethyl-3-methylimidazolium bromide: This is achieved by reacting 1-methylimidazole with bromoethane under reflux conditions.

Anion exchange: The resulting 1-ethyl-3-methylimidazolium bromide is then reacted with sodium dicyanamide in an aqueous solution to yield this compound.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

Analyse Des Réactions Chimiques

1-Ethyl-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyanamide anion can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Energy Storage Applications

Supercapacitors and Batteries

1-Ethyl-3-methylimidazolium dicyanamide is used as an electrolyte in supercapacitors and batteries. Its high ionic conductivity (approximately 25.3 mS/cm at 21 °C) and thermal stability make it an ideal candidate for these applications. Studies have shown that incorporating EMIM DCA into electrolytes can enhance the performance of energy storage devices by improving charge/discharge rates and overall efficiency .

Thermal Stability

The thermal stability of EMIM DCA has been extensively researched, revealing that it maintains stability at elevated temperatures, which is crucial for applications in energy systems where temperature fluctuations can occur . This property is beneficial for ensuring the longevity and reliability of energy storage systems.

Separation Processes

CO2/H2 Separation

EMIM DCA has shown promise in gas separation technologies, particularly in the selective separation of carbon dioxide from hydrogen. Research indicates that membranes incorporating EMIM DCA exhibit enhanced permeation properties for CO2, making them suitable for applications in carbon capture technologies . A study demonstrated the effective use of polyvinyl alcohol (PVA) blended with EMIM DCA for CO2-selective membranes, highlighting its potential in environmental applications aimed at reducing greenhouse gas emissions .

Moisture Absorption

The moisture absorption capability of EMIM DCA has been investigated for its application in membrane-based air dehumidification systems. Its hydrophilic nature allows it to effectively absorb moisture from air, which can be utilized in HVAC systems to enhance energy efficiency .

Electrochemical Devices

Electrolytes in Fuel Cells

EMIM DCA serves as a promising electrolyte in fuel cells due to its excellent ionic conductivity and electrochemical stability. Its application in proton exchange membrane fuel cells (PEMFCs) has been explored, showing improved performance metrics compared to traditional liquid electrolytes . The unique properties of EMIM DCA facilitate better ion transport, which is critical for the efficiency of fuel cells.

Surface Finishing

In electroplating and surface finishing processes, EMIM DCA is utilized as a solvent and electrolyte due to its ability to dissolve various metallic salts effectively. This application benefits from the ionic liquid's low volatility and non-flammability, making it safer than conventional solvents .

Corrosion Resistance

Recent studies have examined the influence of EMIM DCA on the corrosion resistance of carbon steel in acidic environments. It was found that EMIM DCA could significantly enhance the protective properties of coatings applied to steel surfaces, thereby extending their lifespan and reducing maintenance costs . The ionic liquid acts by forming a protective layer that inhibits corrosion processes.

Mécanisme D'action

The mechanism of action of 1-ethyl-3-methylimidazolium dicyanamide involves its interaction with molecular targets through ionic and hydrogen bonding. In catalytic applications, the imidazolium cation can stabilize transition states, thereby enhancing reaction rates. The dicyanamide anion can act as a nucleophile or base, facilitating various chemical transformations .

Comparaison Avec Des Composés Similaires

1-Ethyl-3-methylimidazolium dicyanamide is compared with other ionic liquids such as:

- 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-ethyl-3-methylimidazolium tetrafluoroborate

- 1-ethyl-3-methylimidazolium chloride

These compounds share similar cationic structures but differ in their anions, which significantly influence their physical and chemical properties. For instance, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has higher thermal stability and hydrophobicity compared to this compound . The unique combination of the 1-ethyl-3-methylimidazolium cation with the dicyanamide anion imparts specific solubility and reactivity characteristics, making it suitable for specialized applications .

Activité Biologique

1-Ethyl-3-methylimidazolium dicyanamide (EMIM-DCA) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry, materials science, and environmental studies. This article explores the biological activity of EMIM-DCA, focusing on its interactions with biological systems, toxicity, and potential applications.

Chemical Structure and Properties

EMIM-DCA is characterized by its imidazolium cation and dicyanamide anion. Its chemical formula is , and it exhibits low viscosity, high thermal stability, and good solubility in water and organic solvents. The ionic nature of EMIM-DCA contributes to its distinctive physicochemical properties, making it suitable for various applications.

1. Toxicity Studies

Recent studies have investigated the toxicity of EMIM-DCA on various organisms. For instance, the compound has been shown to exhibit significant inhibitory effects on the growth of Scenedesmus obliquus, a green microalga. The inhibition was concentration-dependent, with notable changes in chlorophyll content and photosynthetic efficiency observed at higher concentrations. The IC50 values for different exposure times indicated a progressive increase in toxicity with prolonged exposure .

Table 1: Toxicity of EMIM-DCA on Scenedesmus obliquus

| Exposure Time (h) | IC50 (mg/L) |

|---|---|

| 24 | 28.30 |

| 48 | 12.23 |

| 72 | 10.15 |

| 96 | 14.41 |

2. Corrosion Inhibition

EMIM-DCA has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Research indicates that it can significantly reduce corrosion rates due to the formation of a protective layer on the metal surface. The inhibition efficiency was found to be dependent on the concentration of EMIM-DCA, with higher concentrations providing better protection .

Table 2: Corrosion Inhibition Efficiency of EMIM-DCA

| Concentration (g/L) | Inhibition Efficiency (%) |

|---|---|

| 0.5 | 45 |

| 1.0 | 75 |

| 1.5 | 90 |

3. Interaction with Proteins

The interaction of EMIM-DCA with proteins has been a subject of interest due to its potential effects on protein folding and stability. Studies suggest that ionic liquids can influence the solvation environment around proteins, potentially affecting their structural integrity and function . The presence of EMIM-DCA alters the dynamics of protein folding, which could have implications for biotechnological applications.

Case Study: Environmental Impact

A study assessing the environmental impact of EMIM-DCA highlighted its biodegradability compared to other ionic liquids. While some ionic liquids persist in the environment, EMIM-DCA demonstrated a higher rate of microbial degradation, suggesting a lower ecological risk .

Case Study: Application in Biocatalysis

In biocatalysis, EMIM-DCA has been explored as a solvent for enzymatic reactions. Its ability to dissolve both polar and nonpolar substrates enhances enzyme activity and stability, making it a promising candidate for industrial applications .

Propriétés

IUPAC Name |

cyanoiminomethylideneazanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2N3/c1-3-8-5-4-7(2)6-8;3-1-5-2-4/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHFCTXNDRMIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047964 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370865-89-7 | |

| Record name | 1-Ethyl-3-methylimidazolium dicyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370865-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1-methyl-1H-Imidazolium salt with N-cyanocyanamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.